1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol CAS number
1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol CAS number
An In-Depth Technical Guide to 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, a complex organic molecule with potential applications in materials science and medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and potential avenues for research.
Core Compound Identification
1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is a symmetrically substituted pinacol derivative. Its structure is characterized by a central ethane-1,2-diol core with two 4-methoxyphenyl (anisyl) groups attached to each carbon atom.
| Identifier | Value |
| CAS Number | 19920-00-4[1][2][3][4] |
| IUPAC Name | 1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol[4] |
| Synonyms | 1,1,2,2-tetrakis(4-methoxyphenyl)-1,2-ethanediol, 1,1,2,2-Tetra-p-anisyl-1,2-ethanediol[4] |
| Molecular Formula | C₃₀H₃₀O₆[1][4] |
| Molecular Weight | 486.56 g/mol [1][4] |
| InChI Key | GJSYWZLTIIFQTD-UHFFFAOYSA-N[4] |
Physicochemical and Safety Data
Understanding the physical properties and safety profile is critical for laboratory handling and experimental design.
Physical Properties
The compound is a solid at room temperature, typically appearing as a white or crystalline powder.[4]
| Property | Value |
| Physical Form | Solid, Crystalline Powder[4] |
| Color | White[4] |
| Melting Point | 170°C[4] |
| Purity | ≥95-96% (as specified by suppliers)[4] |
| Storage | Sealed in a dry environment at room temperature[1] |
Safety and Handling
This compound is classified with GHS07 pictograms, indicating it can be a health hazard.
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Signal Word: Warning[1]
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Hazard Statements:
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Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]
Researchers should handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis Pathway and Experimental Protocol
A direct, one-pot synthesis for 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is not prominently documented. However, a logical and robust synthesis can be designed based on established organometallic reactions, starting from readily available precursors. The most viable pathway involves the reaction of a Grignard reagent with a diketone precursor, Anisil (also known as 4,4'-Dimethoxybenzil).
The overall workflow can be visualized as a multi-step process.
Caption: Proposed multi-step synthesis of the target diol.
Step 1: Synthesis of p-Anisoin
The synthesis begins with a benzoin condensation of p-anisaldehyde, which is prochiral. This reaction is often catalyzed by N-heterocyclic carbenes (NHCs), such as thiamine (Vitamin B1).[5]
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Rationale: Benzoin condensation is a classic C-C bond-forming reaction that efficiently dimerizes aldehydes to form α-hydroxy ketones, providing the core structure for the subsequent steps.
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Protocol:
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Combine p-anisaldehyde and a catalytic amount of thiamine hydrochloride in a suitable solvent like ethanol.
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Add an aqueous base (e.g., NaOH) to generate the active carbene catalyst in situ.
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Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
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Upon completion, the product, p-Anisoin, often crystallizes from the reaction mixture.
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Collect the solid by filtration and recrystallize from ethanol to obtain pure p-Anisoin (m.p. 111-112°C).
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Step 2: Oxidation to Anisil (4,4'-Dimethoxybenzil)
The α-hydroxy ketone (p-Anisoin) is oxidized to the corresponding α-diketone (Anisil).
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Rationale: This oxidation is necessary to create the electrophilic centers (carbonyl carbons) required for the subsequent double Grignard addition. A common and effective method uses cupric sulfate in pyridine.
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Protocol:
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Prepare a mixture of p-Anisoin, cupric sulfate pentahydrate, pyridine, and a small amount of water.[7]
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Heat the mixture with stirring (e.g., to ~85°C) overnight.[7]
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Pour the resulting suspension over ice to precipitate the product and quench the reaction.[7]
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Collect the yellow solid product (Anisil) by filtration and wash thoroughly with water to remove copper salts.[7][8]
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The product can be further purified by recrystallization.
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Step 3: Grignard Reaction to form 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol
This final step involves a double nucleophilic addition of a Grignard reagent to the Anisil diketone.
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Rationale: The Grignard reagent, 4-methoxyphenylmagnesium bromide, acts as a strong nucleophile, attacking both carbonyl carbons of Anisil. This forms a di-alkoxide intermediate which, upon acidic workup, is protonated to yield the target tertiary diol. This is a standard and reliable method for constructing sterically hindered tertiary alcohols.
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Protocol:
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Prepare the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), react 4-bromoanisole with magnesium turnings in anhydrous diethyl ether or THF until the magnesium is consumed.
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Addition to Anisil: Cool the freshly prepared Grignard solution in an ice bath. Slowly add a solution of Anisil in anhydrous THF or ether dropwise with vigorous stirring. An excess of the Grignard reagent (at least 2 molar equivalents) is required.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of Anisil. Gentle refluxing may be required to drive the reaction to completion.
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Workup: Carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This will protonate the alkoxide intermediate and dissolve the magnesium salts.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol.
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Potential Applications in Research and Drug Development
While direct therapeutic applications of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol are not yet established, its structural motifs are relevant in medicinal chemistry. The rigid, sterically demanding scaffold and the presence of multiple methoxyphenyl groups suggest several avenues for investigation.
Scaffold for Bioactive Molecules
The ethane-1,2-diol core is a common feature in various biologically active molecules. The four methoxyphenyl groups create a well-defined three-dimensional arrangement that could be exploited for specific binding to biological targets. This structure could serve as a starting point for developing inhibitors of protein-protein interactions or as a scaffold in fragment-based drug discovery.
Overcoming Multidrug Resistance
Structurally related compounds containing methoxyphenyl groups have shown promise in overcoming multidrug resistance (MDR) in cancer cells. For instance, certain 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters act as potent chemoreversal agents.[9] Their mechanism involves the inhibition of efflux pumps like P-glycoprotein (P-gp), which prevents cancer cells from expelling chemotherapeutic drugs.[9] The tetrakis(methoxyphenyl) structure of the title compound could be investigated for similar P-gp inhibitory activity.
Caption: Role of efflux pump inhibitors in overcoming drug resistance.
Antimitotic and Cytotoxic Agents
Many compounds that disrupt tubulin polymerization, a key process in cell division, contain methoxyphenyl rings. These rings often interact with the colchicine-binding site on tubulin. For example, combretastatins and related chalcones with methoxy substitutions are potent antimitotic agents.[10] The rigid and bulky nature of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol could be explored for its ability to interfere with tubulin dynamics, potentially leading to cytotoxic effects in cancer cells.
Conclusion
1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol (CAS: 19920-00-4) is a well-defined chemical entity with established physical properties. While its synthesis requires a multi-step approach, the pathway is logical and relies on fundamental, high-yielding organic reactions. Although its biological activity remains largely unexplored, its structural similarity to known bioactive molecules, particularly those involved in overcoming multidrug resistance and inhibiting mitosis, makes it a compound of significant interest for future research in medicinal chemistry and drug development. This guide provides the foundational knowledge necessary for scientists to handle, synthesize, and strategically investigate the potential of this complex molecule.
References
- 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol. Sigma-Aldrich.
- 19920-00-4|1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol. BLDpharm.
- 1,1,2,2-tetrakis-(4-methoxy-phenyl)-ethane-1,2-diol. Sigma-Aldrich.
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- 1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol 96.0+%, TCI America 1 g. Fisher Scientific.
- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity.
- Synthesis of Anisil. PrepChem.com.
- Asymmetric Anisoin Synthesis Involving Benzoin Condensation Followed by Deracemization.
- ANISOIN synthesis. ChemicalBook.
- p-Anisoin for synthesis. Sigma-Aldrich.
- Anisil, 98+%. CymitQuimica.
- (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI.
Sources
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